In-Depth Technical Guide to EINECS 264-176-2: A Core Intermediate in Indocyanine Green Synthesis
In-Depth Technical Guide to EINECS 264-176-2: A Core Intermediate in Indocyanine Green Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of the compound identified by EINECS number 264-176-2. This molecule, scientifically known as 2-[6-(Acetylphenylamino)-1,3,5-hexatrienyl]-1,1-dimethyl-3-sulfobutyl-1H-benz[e]indolium Inner Salt, is a critical intermediate in the production of Indocyanine Green (ICG), a widely used near-infrared (NIR) fluorescent dye in medical diagnostics. This document consolidates available data on its physicochemical properties, provides a detailed experimental protocol for its synthesis, and outlines its role in the broader context of cyanine dye chemistry.
Chemical Identity and Structure
The compound with EINECS number 264-176-2 is a complex organic molecule belonging to the cyanine dye family. Its unambiguous identification is crucial for researchers and developers working with ICG and related compounds.
Chemical Name: 2-[6-(Acetylphenylamino)-1,3,5-hexatrienyl]-1,1-dimethyl-3-sulfobutyl-1H-benz[e]indolium Inner Salt[1] CAS Number: 63450-66-8[2][3][4] Molecular Formula: C₃₂H₃₄N₂O₄S[2][4][5]
Structure:
The molecular structure consists of a benz[e]indolium heterocycle, which is a common component of cyanine dyes, connected to a hexatrienyl chain. This conjugated system is responsible for the molecule's chromophoric properties. An acetylphenylamino group terminates the polyene chain, and a sulfobutyl group is attached to the indolium nitrogen, rendering the molecule an inner salt.
Physicochemical Properties
A summary of the known and computed physicochemical properties of EINECS 264-176-2 is presented in Table 1. It is important to note that much of the publicly available data is computed, and experimental values are not widely reported, likely due to its primary use as a transient intermediate.
Table 1: Physicochemical Properties of EINECS 264-176-2
| Property | Value | Source |
| Molecular Weight | 542.69 g/mol | [2][5] |
| Exact Mass | 542.22392874 Da | [4] |
| Topological Polar Surface Area | 88.9 Ų | [4] |
| Hydrogen Bond Acceptor Count | 4 | [4] |
| Rotatable Bond Count | 9 | [4] |
| Complexity | 1060 | [4] |
| XLogP3 | 5.3 | [4] |
| Storage Temperature | 2-8°C, Store at -20°C for long term | [2][6] |
| Shipping Temperature | Ambient | [2] |
Role in Indocyanine Green Synthesis
EINECS 264-176-2 is a key reactant in the synthesis of Indocyanine Green (ICG). ICG is a diagnostic agent used for determining cardiac output, hepatic function, and in ophthalmic angiography. The synthesis of ICG involves the condensation of this intermediate with another heterocyclic salt.
The logical workflow for the synthesis of Indocyanine Green (ICG) from its precursors, including the subject compound, is depicted below.
Caption: Logical workflow for the synthesis of Indocyanine Green (ICG).
Experimental Protocols
The following is a detailed experimental protocol for the synthesis of 2-[6-(Acetylphenylamino)-1,3,5-hexatrienyl]-1,1-dimethyl-3-sulfobutyl-1H-benz[e]indolium Inner Salt, based on available literature.
4.1 Synthesis of the Intermediate (EINECS 264-176-2)
This procedure outlines the synthesis of the target compound from its primary precursors.
Materials:
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1,1,2-Trimethyl-3-(4-sulfobutyl)-1H-benz[e]indolium hydroxide, inner salt (Compound 1)
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N-(5-phenyliminopenta-1,3-dienyl)aniline (Compound 2)
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Acetic anhydride
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Acetone
Procedure: [7]
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To a reaction vessel, add Compound 1 (e.g., 86.36 mg, 0.25 mmol) and Compound 2 (e.g., 78.32 mg, 0.275 mmol).
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Add boiling acetic anhydride (e.g., 500 mL) to the mixture with continuous stirring.
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Maintain the stirring and boiling for 10 minutes.
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Cool the reaction mixture to room temperature.
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Filter the resulting precipitate.
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Wash the filter cake with acetone.
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Dry the solid product. The expected product is a blue-black solid.
Diagram of the Synthesis Workflow:
Caption: Experimental workflow for the synthesis of EINECS 264-176-2.
Applications in Drug Development and Research
The primary application of EINECS 264-176-2 is as a reactant in the preparation of Indocyanine Green, which is utilized as an infrared probe.[5] As an intermediate, its direct application in drug development is limited. However, a thorough understanding of its properties and synthesis is crucial for ensuring the quality and purity of the final ICG product. Impurities in this intermediate can carry through to the final active pharmaceutical ingredient, potentially affecting its efficacy and safety. Therefore, stringent quality control of this starting material is paramount in the pharmaceutical manufacturing of ICG.
Conclusion
EINECS 264-176-2, or 2-[6-(Acetylphenylamino)-1,3,5-hexatrienyl]-1,1-dimethyl-3-sulfobutyl-1H-benz[e]indolium Inner Salt, is a specialized organic compound with a critical, albeit intermediary, role in the synthesis of the vital medical diagnostic agent, Indocyanine Green. While direct biological or therapeutic applications of this compound are not documented, its chemical characteristics and the efficiency of its synthesis are of high importance to researchers and manufacturers in the pharmaceutical and diagnostics industries. This guide has provided a consolidated resource of its known properties and a detailed synthesis protocol to aid in these endeavors. Further research into the experimental verification of its physicochemical properties would be a valuable addition to the scientific literature.
References
- 1. Product Modified | Update Simson Pharma [simsonpharma.com]
- 2. usbio.net [usbio.net]
- 3. clearsynth.com [clearsynth.com]
- 4. echemi.com [echemi.com]
- 5. cymitquimica.com [cymitquimica.com]
- 6. 2-[6-(Acetylphenylamino)-1,3,5-hexatrienyl]-1,1-dimethyl-3-sulfobutyl-1H-benz[e]indolium Inner Salt | 63450-66-8 [sigmaaldrich.com]
- 7. 2-[6-(acetylphenylamino)hexa-1,3,5-trienyl]-1,1-dimethyl-3-(4-sulphonatobutyl)-1H-benz[i]indolium synthesis - chemicalbook [chemicalbook.com]
